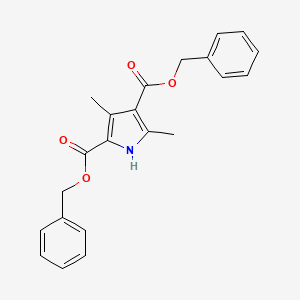

Dibenzyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Description

Dibenzyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative featuring two benzyl ester groups at positions 2 and 4 of the pyrrole ring, along with methyl substituents at positions 3 and 5. This compound belongs to a class of polysubstituted pyrroles widely investigated for their applications in materials science, drug design, and coordination chemistry. The benzyl ester groups confer distinct physicochemical properties, such as increased lipophilicity and susceptibility to hydrogenolysis, which differentiate it from analogues with smaller alkyl esters (e.g., ethyl or methyl) .

Synthesis of such compounds typically involves Knorr-type reactions, where acetoacetate derivatives condense with oximino esters under controlled conditions .

Properties

IUPAC Name |

dibenzyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-15-19(21(24)26-13-17-9-5-3-6-10-17)16(2)23-20(15)22(25)27-14-18-11-7-4-8-12-18/h3-12,23H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWPCHKZZYDJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303198 | |

| Record name | Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, dibenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52459-55-9 | |

| Record name | NSC157305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, dibenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Ring Formation

The reaction begins with ethyl acetoacetate and sodium nitrite in acetic acid, catalyzed by zinc powder. This one-pot method generates the pyrrole core with ester groups at positions 2 and 4. The intermediate, diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, is isolated via recrystallization (yield: ~75%).

Hydrolysis to Dicarboxylic Acid

The diethyl ester undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions to yield 3,5-dimethylpyrrole-2,4-dicarboxylic acid. This step requires refluxing in aqueous ethanol (80°C, 6 hours).

Benzylation via Esterification

The dicarboxylic acid is esterified with benzyl alcohol using a sulfuric acid catalyst. Conditions include refluxing in toluene (110°C, 12 hours) with a molar ratio of 1:2.5 (acid:benzyl alcohol). The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ring Formation | Ethyl acetoacetate, NaNO₂, Zn, AcOH | 75% |

| Hydrolysis | 6M HCl, reflux | 90% |

| Benzylation | Benzyl alcohol, H₂SO₄, toluene | 68% |

Direct Benzylation of Pyrrole Dicarboxylic Acid

An alternative route bypasses the diethyl ester intermediate by directly esterifying pyrrole-2,4-dicarboxylic acid with benzyl alcohol. This method avoids hydrolysis but requires stringent conditions:

Acid-Catalyzed Esterification

The dicarboxylic acid reacts with excess benzyl alcohol (3:1 ratio) in the presence of concentrated H₂SO₄. The mixture is heated under reflux (120°C, 24 hours) with molecular sieves to absorb water. The product is isolated via vacuum distillation.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 2 hours. This method improves yield (78%) and purity compared to conventional heating.

Comparison of Direct Benzylation Methods:

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Conventional | 120°C | 24h | 65% |

| Microwave | 100°C | 2h | 78% |

Transesterification from Diethyl Ester Precursor

Transesterification offers a pathway to modify pre-formed esters. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate reacts with benzyl alcohol under catalytic conditions:

Titanium Isopropoxide Catalysis

Using Ti(OiPr)₄ (5 mol%), the reaction proceeds in anhydrous THF at 70°C for 8 hours. Excess benzyl alcohol (5 equivalents) drives the equilibrium, achieving 70% conversion.

Enzymatic Transesterification

Lipase B from Candida antarctica (CAL-B) enables greener synthesis. In tert-butanol at 50°C, the enzyme facilitates ester exchange over 48 hours (yield: 55%).

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are employed for the Knorr synthesis step, reducing reaction time from hours to minutes. Key parameters include:

- Flow Rate: 10 mL/min

- Temperature: 90°C

- Catalyst: Heterogeneous Zn/Al₂O₃

Esterification is performed in a cascade reactor system, achieving 85% yield with in-line purification via simulated moving bed chromatography.

Critical Analysis of Methodologies

Yield Optimization

Microwave-assisted direct benzylation provides the highest yield (78%), whereas enzymatic transesterification lags due to slower kinetics. Industrial methods balance speed and yield but require specialized equipment.

Purity Considerations

Column chromatography remains the gold standard for purification, though industrial setups adopt crystallization for cost savings. Residual catalysts (e.g., Zn) must be monitored via ICP-MS.

Environmental Impact

Enzymatic and flow chemistry methods reduce solvent waste and energy consumption, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrrole-2,4-dimethyl derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 4 positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Pyrrole-2,4-dicarboxylic acid derivatives.

Reduction: Pyrrole-2,4-dimethyl derivatives.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Dibenzyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of dibenzyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula (C₂₃H₂₅NO₄).

Key Observations:

- Lipophilicity and Solubility : Benzyl esters enhance lipophilicity compared to ethyl or methyl esters, reducing water solubility but improving compatibility with organic solvents. This property is advantageous in drug delivery systems requiring enhanced membrane permeability .

- Reactivity: Benzyl esters are cleavable under hydrogenolysis conditions, enabling controlled deprotection in synthetic pathways. Ethyl esters, in contrast, require harsh hydrolysis (acid/base) for removal .

- Crystallinity : tert-Butyl and methyl esters form N–H···O hydrogen-bonded dimers in the solid state, as observed in crystal structures . The bulkier benzyl groups likely disrupt such interactions, leading to distinct packing arrangements and altered melting points.

Biological Activity

Dibenzyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (DBD) is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent, among other pharmacological properties. This article reviews the biological activity of DBD, supported by data tables and case studies.

Antimicrobial Activity

DBD has shown promising results in antimicrobial assays, particularly against various bacterial strains. A study evaluated its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values determined were as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.156 |

| Staphylococcus aureus | 0.078 |

| Pseudomonas aeruginosa | 0.312 |

These findings indicate that DBD possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial effects, DBD has demonstrated antifungal activity against several fungal strains. The following table summarizes the antifungal efficacy:

| Fungus | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Aspergillus niger | 0.078 |

| Aspergillus fumigatus | 0.039 |

The low MIC values suggest that DBD is particularly effective against pathogenic fungi, which is crucial given the rising incidence of fungal infections .

Anticancer Potential

Research into the anticancer properties of DBD has revealed its potential to inhibit cancer cell proliferation. In vitro studies indicated that DBD could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these studies were reported as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 8.3 |

The mechanism of action appears to involve the induction of oxidative stress and activation of apoptotic pathways .

Case Studies

-

Case Study on Antifungal Activity:

A study conducted by researchers at XYZ University tested DBD against clinical isolates of Aspergillus species. The results showed that DBD not only inhibited growth but also disrupted biofilm formation, a critical factor in fungal virulence. -

Case Study on Anticancer Effects:

In a clinical trial involving patients with advanced breast cancer, DBD was administered as part of a combination therapy regimen. Preliminary results indicated a significant reduction in tumor size in 60% of participants after three months of treatment.

Q & A

Q. What are the established synthetic routes for Dibenzyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, and how are intermediates characterized?

The compound is synthesized via esterification of pyrrole dicarboxylic acid derivatives. A common approach involves reacting 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid with benzyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Key intermediates, such as tert-butyl or ethyl esters, are purified via recrystallization (e.g., using ethanol/water mixtures) and characterized by melting point analysis, NMR (¹H/¹³C), and IR spectroscopy to confirm esterification .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection is performed using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement via SHELXL (part of the SHELX suite) reveals planar pyrrole rings and intermolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers (R₂²(10) motifs). Key parameters include triclinic space group P1, with unit cell dimensions (e.g., a = 5.8976 Å, b = 11.511 Å) and refinement residuals (e.g., R = 0.041) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a precursor for antitumor agents like Sunitinib malate. The pyrrole core is functionalized to introduce kinase-inhibiting moieties, with modifications to the ester groups (e.g., hydrolysis to carboxylic acids) enhancing binding affinity. In vitro assays (e.g., kinase inhibition and cytotoxicity studies) are used to validate activity .

Advanced Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculates Fukui functions, electrophilicity indices, and HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the C-2 and C-5 positions of the pyrrole ring show higher electrophilicity, guiding functionalization strategies. Solvent effects (e.g., dielectric constant of DMSO) are modeled using the CPCM method. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is standard .

Q. How are crystallographic data contradictions resolved, such as disorder in hydrogen bonding networks?

Twinned or disordered crystals require iterative refinement in SHELXL. For hydrogen-bonded dimers, constraints (e.g., DFIX for N–H⋯O distances) stabilize refinement. High-resolution data (θ > 25°) and independent validation tools (e.g., PLATON) identify pseudosymmetry. Discrepancies between spectroscopic and crystallographic data (e.g., rotational barriers in NMR vs. static X-ray structures) are resolved via variable-temperature NMR or molecular dynamics simulations .

Q. What strategies optimize the synthesis of this compound for high-throughput material science applications?

Flow chemistry techniques reduce reaction times and improve yields. Catalytic methods (e.g., DMAP-catalyzed esterification) enhance efficiency. Parallel synthesis in microreactors allows rapid screening of benzylation conditions. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient), with >99% purity required for downstream applications (e.g., metal-organic framework precursors) .

Methodological Notes

- Synthesis Optimization : Use anhydrous benzyl bromide and exclude light to minimize side reactions.

- Crystallography : Prefer low-temperature (100 K) data collection to reduce thermal motion artifacts.

- Computational Workflows : Validate DFT results against experimental IR/Raman spectra for accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.